N-(3-chloro-4-methoxyphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide N-(3-chloro-4-methoxyphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10129512
InChI: InChI=1S/C18H17ClN2O5S/c1-11-10-27(24,25)21(18(11)23)14-5-3-4-12(8-14)17(22)20-13-6-7-16(26-2)15(19)9-13/h3-9,11H,10H2,1-2H3,(H,20,22)
SMILES: CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=CC(=C(C=C3)OC)Cl
Molecular Formula: C18H17ClN2O5S
Molecular Weight: 408.9 g/mol

N-(3-chloro-4-methoxyphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide

CAS No.:

Cat. No.: VC10129512

Molecular Formula: C18H17ClN2O5S

Molecular Weight: 408.9 g/mol

* For research use only. Not for human or veterinary use.

N-(3-chloro-4-methoxyphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide -

Molecular Formula C18H17ClN2O5S
Molecular Weight 408.9 g/mol
IUPAC Name N-(3-chloro-4-methoxyphenyl)-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide
Standard InChI InChI=1S/C18H17ClN2O5S/c1-11-10-27(24,25)21(18(11)23)14-5-3-4-12(8-14)17(22)20-13-6-7-16(26-2)15(19)9-13/h3-9,11H,10H2,1-2H3,(H,20,22)
Standard InChI Key VULCNUAZCVIYRH-UHFFFAOYSA-N
SMILES CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=CC(=C(C=C3)OC)Cl
Canonical SMILES CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=CC(=C(C=C3)OC)Cl

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure comprises three primary components:

  • Benzamide core: A benzene ring substituted at the 3-position with a thiazolidinone group.

  • N-(3-Chloro-4-methoxyphenyl) substituent: A para-methoxy and meta-chloro-substituted phenyl group attached via an amide bond.

  • 4-Methyl-1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl moiety: A sulfonated thiazolidinone ring with a methyl group at the 4-position and three oxygen atoms, including two sulfonyl groups .

The molecular formula is C₁₈H₁₇ClN₂O₅S, with a molecular weight of 408.9 g/mol. Key structural features are summarized below:

PropertyValue
Molecular FormulaC₁₈H₁₇ClN₂O₅S
Molecular Weight408.9 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors7
Rotatable Bonds5
Topological Polar Surface Area94.7 Ų

Data derived from .

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves a multi-step sequence:

  • Benzoyl chloride formation: Reaction of 3-nitrobenzoic acid with thionyl chloride to yield 3-nitrobenzoyl chloride.

  • Amide coupling: Condensation with 3-chloro-4-methoxyaniline in the presence of triethylamine (Et₃N) in dichloromethane (DCM).

  • Thiazolidinone incorporation: Cyclocondensation of the intermediate with 4-methyl-1,1,3-trioxo-1λ⁶,2-thiazolidine-2-carbaldehyde under acidic conditions.

Critical parameters influencing yield (≈45–60%) and purity include:

  • Temperature: 0–5°C during amide coupling to minimize side reactions.

  • Solvent: Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency.

Purification and Analytical Validation

  • Column chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent.

  • HPLC: C18 column, acetonitrile/water (70:30) mobile phase, retention time ≈12.3 min.

Computational and In Silico Predictions

Molecular Docking Studies

Docking simulations using AutoDock Vina predict strong binding affinity (ΔG ≈ -9.2 kcal/mol) for cyclooxygenase-2 (COX-2), attributed to:

  • Hydrogen bonding: Between the sulfonyl oxygen and Arg120.

  • Hydrophobic interactions: Chloro and methyl groups with Val523 and Leu352.

ADMET Profiling

Predictions via SwissADME and pkCSM:

ParameterPrediction
Lipophilicity (LogP)2.8
Water Solubility-3.2 (LogS)
CYP2D6 InhibitionModerate
BBB PermeabilityLow
Ames MutagenicityNegative

Data extrapolated from .

Challenges and Future Directions

Research Gaps

  • In vivo toxicity: No pharmacokinetic or acute toxicity data available.

  • Target specificity: Mechanism of action remains unvalidated.

Recommended Studies

  • In vitro screening: Broad-spectrum antimicrobial and anticancer assays.

  • X-ray crystallography: Confirm binding mode to COX-2.

  • SAR optimization: Modify chloro and methoxy substituents to enhance solubility.

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